2,5-Diacetoxyhexane

Description

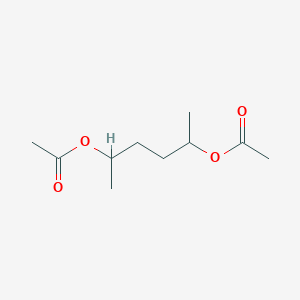

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-acetyloxyhexan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-7(13-9(3)11)5-6-8(2)14-10(4)12/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAGYNUYXVBAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291898 | |

| Record name | 2,5-Diacetoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10299-35-1 | |

| Record name | 10299-35-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Diacetoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,5 Diacetoxyhexane

Chemoenzymatic Synthesis and Stereoselective Approaches

The demand for enantiomerically pure compounds in pharmaceuticals and fine chemicals has driven the development of stereoselective synthetic methods. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, offers a powerful tool for producing chiral molecules like 2,5-diacetoxyhexane. nih.govchemrxiv.orgmdpi.com

Lipase-Catalyzed Routes for Enantioselective Production

Lipases are a class of enzymes widely used in organic synthesis due to their ability to catalyze reactions with high enantioselectivity under mild conditions. chemrxiv.orgnih.gov In the context of this compound, lipases can be employed for the kinetic resolution of racemic 2,5-hexanediol (B147014). This process involves the selective acylation of one enantiomer of the diol, leaving the other unreacted.

For instance, lipase (B570770) B from Candida antarctica (CAL-B) has demonstrated high efficiency in the transesterification of racemic secondary alcohols. mdpi.com By using an appropriate acyl donor, such as vinyl acetate (B1210297), CAL-B can selectively acylate one enantiomer of 2,5-hexanediol, leading to the formation of an enantiomerically enriched monoacetate, which can then be further acylated to produce the desired diacetate. The enantiomeric excess (ee) of the product is a critical measure of the success of the resolution, with values often exceeding 95%. mdpi.com

Dynamic Kinetic Resolution Strategies

To overcome the theoretical 50% yield limitation of conventional kinetic resolution, dynamic kinetic resolution (DKR) has emerged as a more efficient strategy. nih.gov DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting material into a single, desired enantiomer.

In the case of 2,5-hexanediol, a ruthenium catalyst can be used in conjunction with a lipase. amazonaws.com The ruthenium catalyst facilitates the racemization of the unreacted alcohol enantiomer, continuously feeding it back into the lipase-catalyzed acylation cycle. This dual-catalyst system enables the production of enantiomerically pure this compound in high yields. For example, the combination of a ruthenium catalyst and an immobilized lipase from Candida antarctica has been successfully used for the dynamic kinetic resolution of various secondary alcohols. molaid.com

Biomass-Derived Precursor Utilization for this compound Synthesis

The shift towards a bio-based economy has spurred research into the conversion of renewable biomass into valuable chemicals. edx.orgfrontiersin.org 5-Hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from the dehydration of C6 sugars, serves as a versatile starting point for the synthesis of a range of furanic and aliphatic compounds. mdpi.comfrontiersin.org

Conversion Pathways from 5-Hydroxymethylfurfural Derivatives

The synthesis of this compound from HMF involves a series of reduction and ring-opening reactions. A common pathway begins with the hydrogenation of HMF to produce intermediates like 2,5-bis(hydroxymethyl)furan (BHMF) and subsequently tetrahydrofuran-2,5-dimethanol (THFDM). researchgate.netacs.org

Further hydrogenolysis of the tetrahydrofuran (B95107) ring in THFDM leads to the formation of 1,2,6-hexanetriol. researchgate.netacs.org This triol can then be selectively acetylated to yield this compound. Alternatively, HMF can be converted to 1-hydroxy-2,5-hexanedione (HHD), which can then be reduced and acetylated. nih.gov The choice of reaction conditions and catalysts is crucial in directing the reaction towards the desired product and minimizing the formation of byproducts. nih.gov

Table 1: Key Intermediates in the Conversion of HMF to Hexane (B92381) Derivatives

| Precursor | Intermediate | Final Product (Example) |

|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(hydroxymethyl)furan (BHMF) | 1,2,6-Hexanetriol |

| 5-Hydroxymethylfurfural (HMF) | Tetrahydrofuran-2,5-dimethanol (THFDM) | 1,2,6-Hexanetriol |

| 5-Hydroxymethylfurfural (HMF) | 1-Hydroxy-2,5-hexanedione (HHD) | 3-Methyl-2-cyclopenten-1-one |

Catalytic Systems for Bio-based Feedstock Transformation

The conversion of HMF and its derivatives requires robust and selective catalytic systems. For the hydrogenation and hydrogenolysis steps, various heterogeneous catalysts are employed. Platinum (Pt) and Palladium (Pd) catalysts supported on materials like carbon (C) or alumina (B75360) (Al2O3) are commonly used for the reduction of the furan (B31954) ring and carbonyl groups. researchgate.netnih.gov

Novel Synthetic Routes and Derivatization Strategies

Beyond the established pathways, researchers are continuously exploring novel synthetic routes to access this compound and its derivatives. iiserpune.ac.inyoutube.com These efforts aim to improve efficiency, reduce environmental impact, and expand the chemical space accessible from this platform molecule.

Derivatization of this compound can lead to a wide array of other useful compounds. The acetate groups can be hydrolyzed to regenerate the diol, which can then undergo further chemical modifications. For example, the hydroxyl groups of 2,5-hexanediol can be converted into other functional groups, such as halides or amines, opening up possibilities for the synthesis of new materials and biologically active molecules.

Furthermore, the derivatization of related compounds, such as 2,5-hexanedione (B30556), which can be obtained from the oxidation of 2,5-hexanediol, is another area of interest. For instance, 2,5-hexanedione can be derivatized with reagents like dansylhydrazine for analytical purposes, highlighting the versatility of the C6 backbone. nih.gov The development of new derivatization techniques allows for the creation of novel molecular structures with tailored properties. jfda-online.compjoes.comnih.gov

Exploration of Direct Esterification and Transesterification Reactions

The synthesis of this compound can be achieved through direct esterification or transesterification reactions. Direct esterification involves the reaction of 2,5-hexanediol with an acetylating agent, such as acetic acid or acetic anhydride. This method often requires a catalyst to proceed at a reasonable rate. The choice of catalyst and reaction conditions can influence the yield and purity of the final product. For instance, the use of dicyclohexylcarbodiimide (B1669883) in the presence of 4-dialkylaminopyridine is a known method for esterification under mild conditions. orgsyn.org However, the efficiency of this method can be affected by steric hindrance, with yields decreasing when using more sterically bulky alcohols. orgsyn.org

Transesterification, the conversion of one ester into another, presents an alternative route. libretexts.orgmasterorganicchemistry.com This process involves reacting an ester with an alcohol in the presence of an acid or base catalyst. libretexts.orgmasterorganicchemistry.com To favor the formation of the desired product, a large excess of the reactant alcohol is typically used to shift the reaction equilibrium. libretexts.org Both acidic and basic conditions can be employed for transesterification. masterorganicchemistry.com The acid-catalyzed mechanism involves protonation of the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. libretexts.orgscielo.br In contrast, the base-catalyzed mechanism proceeds through nucleophilic attack of an alkoxide on the ester. masterorganicchemistry.com The transesterification of vegetable oils to produce fatty acid alkyl esters (biodiesel) is a well-studied industrial application of this reaction, highlighting its versatility. scielo.brunusida.ac.id A study on the transesterification of (acetoxymethyl)alkoxysilanes using organotin(IV) catalysts demonstrates the formation of cyclic disiloxanes, showcasing the potential of this reaction for synthesizing specific cyclic structures. nih.gov

Synthesis of Chiral and Achiral Analogs and Derivatives

The synthesis of chiral and achiral analogs of this compound is crucial for exploring structure-activity relationships and developing new compounds with specific properties. Chiral analogs, which possess specific stereochemistry, can be synthesized using various asymmetric strategies. One approach involves the use of chiral synthons, which are readily available enantiomerically pure starting materials. uiuc.edu For example, the synthesis of chiral phosphoantigens has been achieved using citramalic acid as a chiral building block. uiuc.edu Another strategy is the desymmetrization of achiral starting materials using chiral catalysts or reagents. nih.gov This has been demonstrated in the asymmetric transformations of achiral 2,5-cyclohexadienones. nih.gov

The synthesis of achiral analogs often involves more straightforward methods. For instance, new achiral diamines containing BODIPY molecules have been synthesized and characterized. rsc.org Similarly, a two-step synthesis has been developed for achiral dispiro-1,2,4,5-tetraoxanes with notable antimalarial activity. nih.gov The synthesis of achiral analogs of the natural flavor compound (S)-5-methylhept-2-en-4-one has also been reported, allowing for the investigation of how structural modifications affect its sensory properties. mdpi.com Palladium-catalyzed reactions have been employed to prepare achiral 4-aminocyclohexanols, which are analogs of ambroxol. rsc.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Various catalytic systems, including homogeneous and heterogeneous catalysts, have been explored for the key chemical transformations involved.

For esterification and transesterification reactions, both acid and base catalysts are commonly used. masterorganicchemistry.comunusida.ac.id In the context of producing related diacetoxy compounds, a combined heterogeneous/homogeneous tandem catalyst system has been utilized for the conversion of isosorbide (B1672297) diacetate to 1,6-diacetoxyhexane (B1581304). researchgate.net This highlights the potential for innovative catalytic systems in diacetate synthesis. The use of organotin(IV) catalysts has been shown to be effective in the transesterification of (acetoxymethyl)alkoxysilanes to form cyclic ethers. nih.gov

In the broader context of synthesizing precursors and analogs, various metal catalysts have been employed. For instance, the hydrodeoxygenation of 2,5-hexanedione and 2,5-dimethylfuran (B142691) has been achieved using water-, air-, and acid-stable homogeneous ruthenium and iridium catalysts. acs.orguoguelph.ca The synthesis of pyrrole (B145914) derivatives, which can be considered structural analogs, has been accomplished using diverse catalysts in the Clauson-Kaas reaction. beilstein-journals.org Furthermore, palladium-catalyzed reactions are instrumental in creating complex allylic esters directly from terminal olefins and carboxylic acids, offering a streamlined synthetic route. nih.gov

The table below summarizes various catalytic approaches relevant to the synthesis of esters and related compounds.

| Reaction Type | Catalyst | Substrate(s) | Product(s) | Reference |

| Esterification | Dicyclohexylcarbodiimide/4-Dialkylaminopyridine | Carboxylic Acids, Alcohols | Esters | orgsyn.org |

| Transesterification | Acid or Base | Ester, Alcohol | Different Ester, Alcohol | masterorganicchemistry.com |

| Transesterification | Organotin(IV) | (Acetoxymethyl)alkoxysilanes | 2,2,5,5-tetrasubstituted 1,4-dioxa-2,5-disilacyclohexanes | nih.gov |

| Hydrodeoxygenation | Homogeneous Ruthenium and Iridium Catalysts | 2,5-Hexanedione, 2,5-Dimethylfuran | Hydrodeoxygenated products | acs.org |

| C-H Oxidation | Pd(II)/Sulfoxide | Terminal Olefins, Carboxylic Acids | (E)-Allylic Esters | nih.gov |

| Clauson-Kaas Pyrrole Synthesis | Various (e.g., ZrOCl₂·8H₂O, Iodine) | Amines, 2,5-Dimethoxytetrahydrofuran (B146720) | N-substituted pyrroles | beilstein-journals.org |

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound. The mechanisms of the primary synthetic routes, direct esterification and transesterification, have been well-studied.

Acid-Catalyzed Transesterification: This mechanism involves several key steps. libretexts.orgmasterorganicchemistry.comscielo.br

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgscielo.br

Proton Transfer: A proton is transferred from the attacking alcohol moiety to the leaving alkoxy group. libretexts.org

Elimination: The protonated alkoxy group is eliminated as an alcohol. libretexts.org

Deprotonation: The protonated carbonyl of the new ester is deprotonated, regenerating the acid catalyst. libretexts.orgmasterorganicchemistry.com

Base-Catalyzed Transesterification: This mechanism proceeds via a different pathway. masterorganicchemistry.com

Nucleophilic Attack: An alkoxide ion, generated from the alcohol and the base catalyst, attacks the carbonyl carbon of the ester. masterorganicchemistry.com

Leaving Group Removal: This addition leads to a tetrahedral intermediate, from which the original alkoxy group is eliminated as an alkoxide. masterorganicchemistry.com

In the context of related syntheses, mechanistic studies provide valuable insights. For example, in the Clauson-Kaas pyrrole synthesis, the proposed mechanism involves the initial protonation and ring-opening of 2,5-dimethoxytetrahydrofuran to form a carbocation, which is then attacked by a primary amine. beilstein-journals.org For the synthesis of quinoxaline (B1680401) derivatives using phenyliodine(III)diacetate (PIDA), a proposed mechanism involves the initial reaction of PIDA with a hydrazone to form an N-I(III) intermediate, followed by intermolecular nucleophilic attack and a rearrangement. mdpi.com The Beckmann rearrangement, used to synthesize amides from oximes, proceeds through protonation of the oxime oxygen, followed by a rearrangement step where a C-C bond migrates to the nitrogen, displacing water. masterorganicchemistry.com Similarly, the Strecker synthesis of amino acids from aldehydes involves the formation of an imine, followed by the addition of a cyanide ion. masterorganicchemistry.com

Mechanistic Investigations of 2,5 Diacetoxyhexane Reactions

Hydrolysis Reaction Mechanisms: Enzymatic and Chemical Pathways

Hydrolysis of 2,5-diacetoxyhexane involves the cleavage of its two ester linkages to yield 2,5-hexanediol (B147014) and two molecules of acetic acid. This transformation can be achieved through both enzymatic and conventional chemical methods, each following distinct mechanistic pathways.

Esterases, a class of hydrolase enzymes, are highly efficient catalysts for the hydrolysis of ester bonds in biological systems. researchgate.net The hydrolysis of this compound by an esterase, such as a lipase (B570770) or carboxylesterase, proceeds via a well-established catalytic mechanism involving a catalytic triad (B1167595) of amino acid residues, typically Serine (Ser), Histidine (His), and Aspartate (Asp) or Glutamate (Glu). nih.govnih.gov

The reaction mechanism can be described in two main stages: acylation and deacylation.

Acylation Stage:

The process begins with the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of one of the ester groups of this compound.

The adjacent histidine residue acts as a general base, accepting a proton from the serine hydroxyl, thereby increasing its nucleophilicity. nih.gov

This attack forms a high-energy, short-lived tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by hydrogen bonding in a region known as the oxyanion hole. nih.gov

The tetrahedral intermediate then collapses, leading to the cleavage of the C-O bond of the ester. The 2,5-hexanediol monoacetate portion (the leaving group) is protonated by the now-protonated histidine residue as it is released.

This results in the formation of an acyl-enzyme intermediate, where one acetyl group from the substrate is covalently bonded to the serine residue of the enzyme.

Deacylation Stage:

A water molecule enters the active site and is activated by the histidine residue, which acts as a general base to deprotonate water, forming a highly nucleophilic hydroxide (B78521) ion.

The hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate, which is again stabilized by the oxyanion hole. mdpi.com

This intermediate collapses, releasing the acetate (B1210297) group (as acetic acid after protonation by histidine). The serine-histidine catalytic dyad is regenerated, and the enzyme is ready for another catalytic cycle.

The same process is then repeated for the second ester group on the 2,5-hexanediol monoacetate intermediate to yield 2,5-hexanediol and another molecule of acetic acid. In some cases, such as in dynamic kinetic resolution, enzymes can show high enantioselectivity, preferentially hydrolyzing one stereoisomer of a racemic mixture or creating a specific stereoisomer. For instance, a combination of a ruthenium catalyst and Candida antarctica lipase has been used for the dynamic kinetic resolution and acylation of 2,5-hexanediol, yielding (R,R)-2,5-diacetoxyhexane. cardiff.ac.uk

Chemical hydrolysis of this compound can be catalyzed by either acid or base, with the kinetics and mechanisms differing significantly.

Protonation: A hydronium ion (H₃O⁺) protonates the carbonyl oxygen of the ester. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. copernicus.orgcopernicus.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

Tetrahedral Intermediate Formation: This attack results in the formation of a protonated tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to one of the oxygen atoms of the original alcohol portion of the ester.

Elimination: The intermediate collapses, and the protonated alcohol (2,5-hexanediol monoacetate, and subsequently 2,5-hexanediol) is eliminated as a leaving group.

Deprotonation: The resulting protonated carboxylic acid (acetic acid) is deprotonated by a water molecule to regenerate the acid catalyst (H₃O⁺).

The rate-determining step in this sequence is typically the nucleophilic attack of water on the protonated ester. The reaction kinetics are generally first-order with respect to both the ester and the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is an irreversible process because the final step forms a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol. The mechanism, often referred to as the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, involves the following steps: mdpi.com

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. chemistrysteps.com

Tetrahedral Intermediate Formation: This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination: The tetrahedral intermediate collapses, and the alkoxide ion (the conjugate base of 2,5-hexanediol monoacetate) is eliminated as the leaving group. This is generally the rate-determining step.

Proton Transfer: The alkoxide ion is a strong base and rapidly deprotonates the newly formed acetic acid molecule in an irreversible acid-base reaction. This produces the alcohol (2,5-hexanediol monoacetate) and a resonance-stabilized carboxylate anion (acetate).

The reaction is typically first-order in both the ester and the hydroxide ion. The pH-rate profile for base-catalyzed hydrolysis often shows a linear increase in the observed rate constant (log kobs) with increasing pH, indicating specific base catalysis. nih.gov

Esterase-Mediated Hydrolysis in Biological Systems

Redox Reaction Mechanisms and Catalytic Intermediates

While this compound itself is not typically considered redox-active, its hydrolysis product, 2,5-hexanediol, is a secondary alcohol that can undergo oxidation reactions. Oxidation-reduction (redox) reactions involve the transfer of electrons from one species (the reductant) to another (the oxidant). libretexts.org

The oxidation of 2,5-hexanediol can yield 5-hydroxy-2-hexanone (B1204603) and subsequently 2,5-hexanedione (B30556). These reactions typically require an oxidizing agent and may be facilitated by a catalyst. The mechanism of such oxidations depends on the specific reagent used. For example, using a chromium(VI) reagent like chromic acid (H₂CrO₄), the mechanism proceeds as follows:

Chromate (B82759) Ester Formation: The alcohol (one of the -OH groups of 2,5-hexanediol) reacts with chromic acid to form a chromate ester intermediate.

Elimination: A base (often water) removes a proton from the carbon bearing the oxygen, and the C-H bond electrons are used to form a C=O double bond. Simultaneously, the Cr-O bond breaks, with the electrons moving to the chromium atom, reducing it from Cr(VI) to Cr(IV). The Cr(IV) species is unstable and undergoes further reactions to ultimately form the stable Cr(III) ion. ucr.edu

In catalytic redox reactions, such as those involving transition metals, the mechanism can be more complex. libretexts.org For instance, catalytic oxidation might involve the formation of metal-alkoxide intermediates. The study of catalytic intermediates is crucial for understanding and optimizing these reactions. Techniques like mass spectrometry can be used to observe and identify catalyst-reactant complexes and intermediates, providing insights into catalyst reactivity and selectivity. pkusz.edu.cnnih.gov

Formation of Reaction Intermediates and Transition States

The progression of a chemical reaction from reactants to products involves passing through one or more high-energy transition states and potentially one or more stable intermediates. youtube.comlibretexts.org

In Hydrolysis Reactions:

Tetrahedral Intermediate: The central intermediate in both acid- and base-catalyzed ester hydrolysis is the tetrahedral intermediate. chemistrysteps.com This species has an sp³-hybridized carbon that was formerly the sp²-hybridized carbonyl carbon. In enzymatic hydrolysis, two such intermediates are formed, one during acylation and one during deacylation. mdpi.com

Acyl-Enzyme Intermediate: This is a key covalent intermediate specific to the enzymatic hydrolysis mechanism, where the acyl group of the substrate is temporarily attached to the enzyme's serine residue. nih.gov

Protonated Intermediates: In acid catalysis, the initial protonated ester and the subsequent protonated tetrahedral intermediate are crucial cationic intermediates that facilitate the reaction. researchgate.net

Transition States: Each step in the reaction mechanism has an associated transition state, which represents the highest energy point along the reaction coordinate for that step. libretexts.org For example, the transition state for the formation of the tetrahedral intermediate involves the partial formation of the new bond (e.g., O-C) and partial breaking of the carbonyl π-bond. These structures are fleeting and cannot be isolated but are fundamental to the reaction kinetics. researchgate.net

Computational and Theoretical Modeling of Reaction Pathways

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. chemrxiv.org Techniques like Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to model the reaction pathways of this compound hydrolysis. researchgate.net

Applications in Mechanistic Studies:

Mapping Potential Energy Surfaces: Computational models can map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. nih.gov This allows for the determination of activation energy barriers (ΔG‡) and reaction energies (ΔG°). rsc.orgmdpi.comlibretexts.org

Visualizing Transition States: The exact geometry of high-energy, transient transition states can be calculated, providing a detailed picture of bond-breaking and bond-forming processes. researchgate.net

Predicting Kinetic Parameters: By calculating the free-energy profiles of reaction pathways, it is possible to predict theoretical rate constants. copernicus.orgcopernicus.org For instance, computational strategies have been developed to reliably predict acid-catalyzed hydrolysis rate constants by modeling the reaction with protonated water clusters (e.g., H₃O⁺(H₂O)n) to better represent the aqueous environment. copernicus.orgcopernicus.org

Exploring Reaction Dynamics: Molecular dynamics simulations can provide information on the dynamic behavior of the system, including the conformational changes in an enzyme during catalysis or the role of solvent molecules in a chemical reaction.

For this compound, computational modeling could be applied to compare the energy barriers for acid- vs. base-catalyzed hydrolysis, to understand the selectivity of different esterases, and to design more efficient catalysts by modifying ligand structures or active site residues. mdpi.com

Applications of 2,5 Diacetoxyhexane in Advanced Chemical Synthesis

Role as a Building Block in Complex Organic Molecule Synthesis

2,5-Diacetoxyhexane is a key starting material for synthesizing a range of complex organic structures, primarily through its conversion to 2,5-hexanedione (B30556).

This compound functions as a precursor to 2,5-hexanedione (also known as acetonylacetone), a critical 1,4-dicarbonyl compound. wikipedia.orglabsolu.ca The hydrolysis of the acetate (B1210297) groups in this compound yields 2,5-hexanedione. cdc.gov This diketone is a cornerstone for the synthesis of important five-membered ring structures.

Cyclopentanone (B42830) Synthesis: 2,5-Hexanedione can undergo an intramolecular aldol (B89426) condensation reaction to produce cyclopentanone derivatives. researchgate.netrsc.org This base-catalyzed cyclization specifically yields 3-methyl-2-cyclopentenone, a valuable compound in its own right. researchgate.netrsc.org This transformation is a key step in converting biomass-derived feedstocks into useful cyclic ketones. rsc.orgresearchgate.net

| Reactant | Reaction Type | Primary Product | Significance |

|---|---|---|---|

| 2,5-Hexanedione + Primary Amine | Paal-Knorr Synthesis | Substituted Pyrroles | Core structure in pharmaceuticals and natural products. wikipedia.orgwikipedia.org |

| 2,5-Hexanedione | Intramolecular Aldol Condensation | 3-Methyl-2-cyclopentenone | Intermediate for fragrances and other fine chemicals. researchgate.netnih.gov |

| 2,5-Hexanedione + P₄S₁₀ | Thionation/Cyclization | 2,5-Dimethylthiophene | Synthesis of sulfur-containing heterocycles. wikipedia.org |

Beyond pyrroles, the role of this compound as a precursor to 2,5-hexanedione extends to the synthesis of other important heterocyclic systems. fishersci.at Heterocycles are a major class of organic compounds with wide-ranging applications in medicine and materials science.

The versatility of 2,5-hexanedione allows for the creation of different heterocyclic rings by varying the reaction partner. For instance, treatment of 2,5-hexanedione with phosphorus pentasulfide (P₄S₁₀) leads to the formation of 2,5-dimethylthiophene. wikipedia.org This reaction provides a direct route to substituted thiophenes, which are another class of valuable sulfur-containing heterocycles. Furthermore, 2,5-hexanedione is generally employed in the preparation of various five-membered heterocycles, including indane-type and benzannulated systems. fishersci.at

Precursor for Pyrrole (B145914) and Cyclopentanone Derivatives

Contribution to Polymer Precursor Development

This compound and its parent diol are valuable components in the field of polymer chemistry, particularly in the development of specialty and bio-based polymers.

2,5-Hexanediol (B147014), the alcohol precursor to this compound, is utilized in the synthesis of polyesters. wikipedia.org As a diol, it can undergo polycondensation reactions with dicarboxylic acids or their derivatives to form polyester (B1180765) chains. The diacetate form, this compound, can also serve as a monomer through transesterification reactions. This role is analogous to its isomer, 1,6-diacetoxyhexane (B1581304), which is recognized as a chemical intermediate in the production of various polymers and resins. dataintelo.com The specific properties imparted by the 2,5-substitution pattern can be leveraged to create specialty polymers with tailored characteristics.

There is a strong connection between this compound and the development of sustainable, bio-based polymers. The precursor, 2,5-hexanediol, can be manufactured through biotechnological routes, such as processes involving yeast. wikipedia.org Additionally, the key intermediate, 2,5-hexanedione, can be readily produced from biomass-derived platform chemicals like 2,5-dimethylfuran (B142691) (DMF) or 5-hydroxymethylfurfural (B1680220) (HMF), which are themselves derived from sugars. wikipedia.orgrsc.orgresearchgate.net The hydrothermal hydrolysis of DMF yields 2,5-hexanedione in quantitative amounts, making it an accessible bio-based starting material. rsc.org

This bio-derived 2,5-hexanediol (or its diacetate ester) can then be incorporated into polymer structures, such as polyesters, contributing to the development of fully or partially bio-based plastics. wikipedia.org This pathway offers a renewable alternative to petroleum-based monomers for creating more sustainable materials.

Monomer or Intermediate for Specialty Polymers and Resins

Utility in Fine Chemical and Specialty Chemical Manufacturing

This compound, primarily through its conversion to 2,5-hexanediol and 2,5-hexanedione, is a valuable building block in the fine and specialty chemical industries. wikipedia.org Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and fragrances.

The parent alcohol, 2,5-hexanediol, is used directly in the manufacture of fine chemicals. wikipedia.org The derived diketone, 2,5-hexanedione, serves as a key intermediate in the synthesis of several pharmaceutical compounds, including isocarboxazid, rolgamidine, and mopidralazine. wikipedia.org It is also used as a reagent for the protection of amino groups in sensitive molecules like amino sugars and nucleosides during complex multi-step syntheses. fishersci.at The market for its isomer, 1,6-diacetoxyhexane, as an intermediate for specialty chemicals further underscores the value of such diacetate compounds in this manufacturing sector. dataintelo.com

Advanced Analytical and Spectroscopic Characterization of 2,5 Diacetoxyhexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For 2,5-diacetoxyhexane, ¹H NMR spectroscopy provides distinct signals corresponding to the different types of protons in the molecule. The protons on the carbons bearing the acetate (B1210297) groups (H-2 and H-5) are expected to appear as a multiplet. The six protons of the two acetate methyl groups (CH₃-COO) would produce a sharp singlet, as they are chemically equivalent and lack adjacent protons for coupling. The terminal methyl groups of the hexane (B92381) chain (H-1 and H-6) would appear as doublets due to coupling with the adjacent methine protons. The four protons of the two methylene (B1212753) groups in the center of the chain (H-3 and H-4) would present as a complex multiplet.

¹³C NMR spectroscopy, which detects the carbon backbone, is also critical for structural confirmation. libretexts.orgceitec.cz Due to the low natural abundance (1.1%) and weaker magnetic moment of the ¹³C nucleus, spectra often require more scans to achieve a good signal-to-noise ratio. libretexts.orgceitec.cz The spectrum for this compound is expected to show distinct peaks for each non-equivalent carbon atom. Key signals include those for the carbonyl carbons of the ester groups, the methine carbons attached to the oxygen atoms, the methyl carbons of the acetate groups, and the carbons of the hexane backbone.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Acetate Methyl | ¹H | ~2.0-2.1 | Singlet |

| Terminal Methyl (C1, C6) | ¹H | ~1.2 | Doublet |

| Methylene (C3, C4) | ¹H | ~1.5-1.7 | Multiplet |

| Methine (C2, C5) | ¹H | ~4.8-5.0 | Multiplet |

| Carbonyl (C=O) | ¹³C | ~170 | Singlet |

| Methine (CH-O) | ¹³C | ~70-75 | Singlet |

| Methylene (CH₂) | ¹³C | ~30-35 | Singlet |

| Acetate Methyl (CH₃) | ¹³C | ~21 | Singlet |

| Terminal Methyl (CH₃) | ¹³C | ~20 | Singlet |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions. sigmaaldrich.comorganicchemistrydata.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" based on the functional groups present.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkane (CH₂, CH₃) | 2850–2960 | Medium-Strong |

| C=O Stretch | Ester | 1735–1750 | Very Strong |

| C-O Stretch | Ester | 1000–1300 | Strong |

| C-H Bend | Alkane (CH₂, CH₃) | 1350–1470 | Variable |

Source: General IR absorption data. pressbooks.publibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information from the fragmentation pattern of the molecule. uni-saarland.de

For this compound (MW = 202.25), the molecular ion peak (M⁺) would be observed at m/z 202. Under electron impact (EI) ionization, the high-energy cation radical undergoes fragmentation. libretexts.org A common fragmentation pathway for acetate esters is the formation of a stable acylium ion (CH₃CO⁺) at m/z 43, which is often the base peak in the spectrum. Another characteristic fragmentation is the loss of a neutral acetic acid molecule (CH₃COOH, mass = 60 Da) via a McLafferty-type rearrangement, leading to a fragment ion at m/z 142 (202 - 60). Cleavage of the alkyl chain can also occur, leading to fragment ions corresponding to the loss of various alkyl radicals. libretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 202 | [C₁₀H₁₈O₄]⁺ | Molecular Ion (M⁺) |

| 143 | [C₈H₁₅O₂]⁺ | Loss of acetoxy radical (•OCOCH₃) |

| 142 | [C₈H₁₄O₂]⁺ | Loss of acetic acid (CH₃COOH) |

| 43 | [CH₃CO]⁺ | Acylium ion from cleavage of ester C-O bond |

Source: Based on general fragmentation patterns of esters. libretexts.orgmiamioh.edu

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques used.

Given its volatility, gas chromatography is an ideal method for the analysis of this compound. It is routinely used to determine its purity, with commercial suppliers often guaranteeing a purity of at least 98.0% as determined by GC. labproinc.comtcichemicals.com In a typical GC setup, the compound is vaporized and passed through a capillary column containing a stationary phase. A flame ionization detector (FID) is commonly used for detection. researchgate.netnih.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions (e.g., column type, temperature program, and carrier gas flow rate).

HPLC can also be employed, particularly for separating this compound from non-volatile impurities or in complex matrices. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, would be a suitable approach.

Advanced Chemometric Methods for Spectroscopic Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. felixinstruments.comnih.gov When analyzing large sets of spectroscopic data, such as those from multiple batches of this compound, chemometric techniques can reveal subtle patterns, correlations, and differences that are not apparent from visual inspection of individual spectra. spectroscopyonline.com

These methods treat each spectrum as a data matrix, where, for example, each row represents a sample and each column represents the absorbance at a specific wavenumber. nih.gov This multivariate approach is crucial for applications like quality control, process monitoring, and sample classification. felixinstruments.com

Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique frequently used in chemometrics. nih.gov It is used to reduce the dimensionality of large datasets, such as collections of IR, NMR, or MS spectra, while retaining the most important information. nih.govdiva-portal.org

In the context of this compound analysis, each spectrum can be considered a "spectral fingerprint." If spectra are collected from different production batches, PCA can be applied to the dataset. The method calculates new variables, called principal components (PCs), which are linear combinations of the original variables (e.g., absorbances at each wavenumber). The first principal component (PC1) accounts for the largest possible variance in the data, PC2 accounts for the second-largest variance, and so on.

By plotting the scores of the samples on the first few PCs (e.g., a PC1 vs. PC2 plot), one can visualize the structure of the data. Samples with similar spectral fingerprints will cluster together, while dissimilar samples or outliers will be separated. spiedigitallibrary.org This allows for rapid quality control, identification of batch-to-batch variability, or detection of samples affected by contamination or degradation, without needing to analyze each peak in every spectrum individually. nih.govnih.gov

Table 4: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 529323 |

| 2,5-Hexanediol (B147014) | 18057 |

| 2,5-Hexanedione (B30556) | 8056 |

| Acetic Acid | 176 |

| Hexane | 8058 |

Multivariate Curve Resolution (MCR) and Partial Least Squares (PLS) Applications

In the advanced characterization of chemical compounds within complex matrices, spectroscopic data often contains overlapping signals and a high degree of variable collinearity. For a compound such as this compound, which may be present as one of several components in a reaction mixture or a biological sample, traditional univariate analysis of its spectroscopic data (e.g., from NMR, GC-MS, or vibrational spectroscopy) can be challenging. Chemometric methods like Multivariate Curve Resolution (MCR) and Partial Least Squares (PLS) regression offer powerful solutions for extracting meaningful chemical information from such complex datasets. americanlaboratory.comresearchgate.net These techniques are designed to handle large datasets and can resolve mixture components or build predictive models even with highly correlated data. nthu.edu.twmathworks.com

Multivariate Curve Resolution (MCR) Applications

Multivariate Curve Resolution is a powerful chemometric technique used to mathematically resolve mixed and convoluted signals from analytical instruments into the contributions of the pure components. researchgate.netresearchgate.net The most common implementation, MCR-Alternating Least Squares (MCR-ALS), decomposes a data matrix (e.g., a series of spectra recorded over time or across different sample locations) into two smaller matrices: one representing the concentration profiles of the pure components and another containing their pure spectral profiles. tandfonline.comscribd.com This is achieved without prior knowledge of the pure component spectra, making it highly valuable for exploratory analysis. americanlaboratory.com

A key advantage of MCR-ALS is the ability to apply constraints during the iterative optimization process, such as non-negativity (since concentrations and spectral absorbances cannot be negative) and unimodality (for chromatographic or kinetic profiles), which helps in obtaining physically and chemically meaningful solutions. tandfonline.com

Hypothetical Research Application:

While specific MCR-ALS studies on this compound are not prevalent in publicly accessible literature, the methodology is well-suited for its analysis in various contexts. For instance, in monitoring the synthesis of this compound, a series of infrared or Raman spectra could be collected over the course of the reaction. The resulting data matrix would contain overlapping signals from reactants, intermediates, the this compound product, and any byproducts.

Applying MCR-ALS to this dataset could resolve the mixture into the individual spectral and concentration profiles of each chemical species involved. This would allow for a detailed understanding of the reaction kinetics, including the rate of formation of this compound and the transient behavior of any intermediates, information that is difficult to obtain otherwise. americanlaboratory.com The table below illustrates the kind of data that could be generated from such an analysis.

Table 1: Illustrative MCR-ALS Analysis of a Reaction Mixture Containing this compound This table is a hypothetical representation to demonstrate how MCR-ALS results are typically presented.

| Resolved Component | Role | Explained Variance (%) | Relative Concentration at Reaction Endpoint |

|---|---|---|---|

| Component 1 | Reactant | 35.2 | 0.05 |

| Component 2 | Intermediate | 12.5 | 0.01 |

| Component 3 | This compound | 48.1 | 0.92 |

Partial Least Squares (PLS) Regression Applications

Partial Least Squares (PLS) regression is a multivariate statistical tool that combines features of principal component analysis and multiple regression. nthu.edu.tw It is particularly effective for building predictive models when there are many, highly collinear predictor variables, a common scenario with spectroscopic data. mathworks.comsas.com PLS reduces the large number of measured variables (e.g., absorbance values at hundreds of wavelengths in a spectrum) to a few, uncorrelated latent variables (or PLS components). It then performs regression using these latent variables to predict one or more response variables (e.g., the concentration of this compound).

The primary goal of PLS is to maximize the covariance between the predictor and response variables, making it a robust method for quantitative prediction. The validity and predictive power of a PLS model are typically assessed using cross-validation, which helps to prevent overfitting and provides a realistic estimate of the model's performance on new samples. nthu.edu.tw

Hypothetical Research Application:

A PLS regression model could be developed for the rapid quantification of this compound in a final product or during process monitoring, using a technique like near-infrared (NIR) spectroscopy. A set of calibration samples with varying, known concentrations of this compound (as determined by a reference method like gas chromatography) would be prepared. NIR spectra would be collected for these samples.

A PLS model would then be built correlating the spectral data (X-variables) with the reference concentrations (Y-variable). Once validated, this model could be used to predict the this compound concentration in new, unknown samples based solely on their easily and rapidly acquired NIR spectra. This approach is valuable for quality control where speed and efficiency are critical. The performance of such a model is typically summarized by statistical figures of merit.

Table 2: Example Performance of a PLS Regression Model for this compound Quantification This table shows typical statistical parameters used to evaluate the performance of a hypothetical PLS model.

| Parameter | Value | Description |

|---|---|---|

| Number of PLS Components | 4 | The optimal number of latent variables used in the model, determined by cross-validation. |

| R² (Calibration) | 0.992 | The coefficient of determination for the calibration set, indicating goodness of fit. |

| R² (Validation) | 0.985 | The coefficient of determination for an independent validation set, indicating predictive ability. |

Theoretical and Computational Chemistry Studies of 2,5 Diacetoxyhexane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of organic molecules. nih.gov For 2,5-diacetoxyhexane, these calculations can predict fundamental properties that govern its stability and reactivity.

Methods such as DFT, using hybrid functionals like B3LYP or M06-2X combined with basis sets like 6-31G* or def2-TZVP, are commonly employed to optimize the molecule's geometry and compute its electronic properties. arabjchem.orgnih.govnrel.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, these calculations can determine important thermodynamic data, such as the heat of formation and Gibbs free energy. nrel.gov This information is vital for understanding the molecule's stability relative to other isomers or potential decomposition products.

Table 1: Representative Calculated Electronic and Thermodynamic Properties for this compound (Note: The following values are illustrative, based on typical results for similar organic esters from DFT calculations, as specific experimental or published computational data for this compound is not readily available.)

| Property | Method/Basis Set | Calculated Value | Significance |

|---|---|---|---|

| Energy of HOMO | B3LYP/6-31G | -7.5 eV | Indicates the molecule's electron-donating capability. |

| Energy of LUMO | B3LYP/6-31G | +1.2 eV | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | B3LYP/6-31G | 8.7 eV | Relates to chemical reactivity and electronic transitions. |

| Heat of Formation (Gas Phase) | M06-2X/def2-TZVP | -810 kJ/mol | Represents the enthalpy change when the compound is formed from its constituent elements in their standard states. |

| Dipole Moment | B3LYP/6-31G | 2.1 D | Quantifies the overall polarity of the molecule, affecting its intermolecular interactions and solubility. |

Molecular Dynamics Simulations for Conformational Analysis

In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the motions of all atoms are calculated over time by solving Newton's equations of motion. plos.org The interactions between atoms are described by a set of parameters known as a force field (e.g., AMBER, CHARMM).

For this compound, MD simulations can reveal:

Preferred Conformations: By analyzing the simulation trajectory, one can identify the most populated (lowest energy) conformations. This involves monitoring key dihedral angles along the hexane (B92381) backbone and between the backbone and the acetate (B1210297) groups.

Flexibility and Dynamics: The simulations quantify the flexibility of different parts of the molecule. The root-mean-square deviation (RMSD) can track the stability of the conformation over time, while the radius of gyration (Rg) indicates the molecule's compactness. frontiersin.org

Intramolecular Interactions: The potential for intramolecular hydrogen bonding or other non-covalent interactions that might stabilize certain conformations can be assessed. volkamerlab.org

Table 2: Key Parameters in a Molecular Dynamics Simulation for Conformational Analysis of this compound

| Parameter | Description | Typical Software/Method |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvation Model | Represents the solvent environment, typically using explicit water models. | TIP3P, SPC/E |

| Simulation Time | The duration of the simulation, which needs to be long enough to sample relevant conformational changes. | Nanoseconds (ns) to microseconds (µs) |

| Analysis Metrics | Quantities calculated from the trajectory to describe conformational behavior. | Dihedral Angle Distribution, RMSD, Radius of Gyration (Rg), Radial Distribution Functions (RDF) nih.gov |

Reaction Pathway Prediction and Transition State Determination

Computational chemistry is crucial for mapping out potential reaction pathways and identifying the transition states that control reaction rates. For this compound, a key reaction is its thermal decomposition (pyrolysis).

Studies on the pyrolysis of related diacetic esters, such as 1,6-diacetoxyhexane (B1581304), show that the reaction proceeds via a concerted cis-elimination mechanism. acs.org This pathway involves a six-membered cyclic transition state where a hydrogen atom from the alkyl backbone is transferred to one of the carbonyl oxygens, leading to the simultaneous formation of a C=C double bond (alkene) and acetic acid.

For this compound, this mechanism would predict the formation of hexa-1,4-diene or hexa-1,5-diene and two molecules of acetic acid. Computational methods can be used to:

Locate the Transition State (TS): Algorithms can find the exact geometry of the transition state on the potential energy surface.

Calculate Activation Energy: The energy difference between the reactant (this compound) and the transition state determines the activation energy (Ea), which is the primary factor governing the reaction rate.

Explore Competing Pathways: It is possible that other reaction mechanisms exist, such as those involving radical intermediates or more complex rearrangements like bifurcations on the potential energy surface. nih.gov Computational tools can explore these alternative routes to determine the most likely reaction products under different conditions. nih.gov

Table 3: Predicted Pyrolysis Pathway for this compound

| Step | Description | Key Computational Task |

|---|---|---|

| Reactant | This compound | Geometry Optimization |

| Transition State | Six-membered cyclic structure involving H-transfer to a carbonyl oxygen. | Transition State Search (e.g., QST2/3, Berny) |

| Products | Hexadiene + Acetic Acid | Geometry Optimization and Energy Calculation |

| Kinetics | Calculation of reaction rate based on activation energy. | Frequency Calculation to confirm TS and compute Gibbs Free Energy of Activation. |

Development of in silico Frameworks for Predictive Modeling

In silico frameworks, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, use computational methods to predict the properties and activities of chemicals based on their molecular structure. japsonline.com These models are essential for screening large numbers of compounds, filling data gaps, and assessing potential hazards without extensive experimental testing. upf.eduresearchgate.net

Developing an in silico model for a class of compounds like aliphatic esters would involve:

Data Collection: Assembling a dataset of related molecules with known experimental values for a specific property (e.g., boiling point, solubility, biodegradability rate).

Descriptor Calculation: For each molecule in the dataset, including this compound, a wide range of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological, or quantum-chemical (e.g., HOMO/LUMO energies).

Model Building: Statistical or machine learning algorithms (e.g., multiple linear regression, support vector machines) are used to build a mathematical model that correlates the descriptors with the experimental property. japsonline.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

For this compound, such frameworks could be developed to predict key environmental and safety-related properties. The ongoing push to make these predictive models FAIR (Findable, Accessible, Interoperable, and Reusable) aims to increase their transparency, reliability, and acceptance for regulatory purposes. nih.gov

Biological and Environmental Aspects of 2,5 Diacetoxyhexane: Mechanistic Insights

Enzymatic Biotransformation Pathways and Microbial Degradation Mechanisms

The breakdown of chemical compounds by living organisms, known as biotransformation, is a critical process in understanding the environmental fate and biological impact of substances like 2,5-diacetoxyhexane. preprints.org This process often involves enzymes that catalyze structural modifications to the original compound. preprints.orgmdpi.com In microorganisms, these transformations are part of degradation pathways that can lead to the complete breakdown of the compound, a process called mineralization. researchgate.net

Role of Esterases in Metabolic Processes

Esterases are a class of enzymes that play a significant role in the metabolism of a wide variety of compounds, both those produced by the body and foreign substances. mdpi.comscielo.br Their primary function is to catalyze the hydrolysis of ester bonds, breaking them down into an alcohol and a carboxylic acid. mdpi.comontosight.ai This reaction is a crucial first step in the metabolism of many ester-containing compounds. mdpi.com

In the context of this compound, esterases are the key enzymes responsible for its initial breakdown. They hydrolyze the two ester linkages in the molecule. This enzymatic action is not unique to this compound; esterases are known to act on a broad range of esters. researchgate.net The activity of these enzymes is a critical factor in determining the persistence and metabolic fate of such compounds within a biological system. mdpi.com For instance, research on Pseudomonas putida has shown that the presence of esterases can prevent the accumulation of diesters like this compound by hydrolyzing them. researchgate.net The deletion of a specific esterase gene, Est12/K, in this bacterium was found to stop the hydrolysis of both hexyl acetate (B1210297) and this compound. researchgate.net

The general mechanism of esterase-catalyzed hydrolysis involves a two-step process. scielo.br A serine residue in the active site of the enzyme, made more nucleophilic by a nearby histidine, attacks the carbonyl carbon of the ester bond. This leads to the formation of an acylated enzyme intermediate and the release of the alcohol portion of the ester. scielo.br Subsequently, a water molecule hydrolyzes the acylated enzyme, releasing the carboxylic acid and regenerating the free enzyme for another catalytic cycle. scielo.brontosight.ai

Identification of Degradation Products and Pathways in Microorganisms

The microbial degradation of this compound is initiated by the hydrolytic action of esterases. This enzymatic process cleaves the ester bonds, yielding primary degradation products. The expected initial products from the complete hydrolysis of this compound would be 2,5-hexanediol (B147014) and two molecules of acetic acid.

While specific, detailed pathways for the complete microbial degradation of this compound are not extensively documented in readily available literature, the subsequent fate of its degradation products can be inferred from known metabolic pathways for similar compounds. For example, 2,5-hexanediol, a diol, can be further metabolized by microorganisms. The degradation of alkanes and related compounds often proceeds through oxidation steps. In the case of hexane (B92381), for instance, degradation can produce intermediates such as 2-hexanol (B165339) and 2-hexanone, eventually leading to smaller molecules that can enter central metabolic cycles. nih.gov

The acetic acid produced from the initial hydrolysis is a simple organic acid that is readily utilized by a vast array of microorganisms as a carbon and energy source, typically being converted to acetyl-CoA and entering the tricarboxylic acid (TCA) cycle. frontiersin.org

Table 1: Key Enzymes and Reactions in the Biotransformation of this compound

| Enzyme Family | Catalyzed Reaction | Substrate | Initial Products | Significance in Degradation |

| Esterases | Hydrolysis of ester bonds | This compound | 2,5-Hexanediol and Acetic Acid | Initiates the breakdown of the parent compound. researchgate.net |

Abiotic Degradation Mechanisms in Environmental Matrices

Beyond biological processes, the breakdown of chemical compounds in the environment can also occur through non-biological, or abiotic, mechanisms. These processes are influenced by the chemical properties of the compound and environmental factors such as water and sunlight.

Hydrolytic Stability and Pathways in Aquatic Systems

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. The hydrolytic stability of a compound is a measure of its resistance to this process. In aquatic environments, hydrolysis can be a significant degradation pathway for certain chemicals. nih.gov

For esters like this compound, hydrolysis is a primary abiotic degradation route. The ester linkages are susceptible to being broken by water, a reaction that can be catalyzed by acids or bases present in the aquatic environment. The hydrolysis of this compound in water would yield 2,5-hexanediol and acetic acid, the same initial products as enzymatic hydrolysis.

The rate of hydrolysis is dependent on factors such as pH and temperature. Generally, the hydrolysis of esters is faster under either acidic or alkaline conditions compared to neutral pH. nih.gov While specific studies on the hydrolytic stability of this compound are not widely available, the behavior of other ester-containing compounds suggests that it would be susceptible to hydrolysis over time in aqueous environments. nih.govnih.gov The stability of a compound in water is a key factor in assessing its environmental persistence. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-Diacetoxyhexane, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis of this compound typically involves esterification of 2,5-hexanediol with acetic anhydride under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). To ensure reproducibility, document precise molar ratios (e.g., 1:2.2 diol-to-anhydride), reaction temperature (80–100°C), and purification steps (e.g., neutralization, distillation, or column chromatography). Include control experiments to verify the absence of side products like monoacetates or diacetylated isomers. Experimental protocols should align with guidelines for rigorous reporting of synthetic procedures, including characterization data (NMR, IR) and purity validation (GC-MS) .

Q. What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the esterification pattern and backbone structure. Infrared spectroscopy (IR) validates acetate carbonyl stretches (~1740 cm⁻¹). Discrepancies in spectral data (e.g., unexpected peaks in NMR) may arise from incomplete purification or isomerization. Resolve these by repeating chromatography with alternative solvent systems (e.g., hexane/ethyl acetate gradients) and comparing results with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound may be limited, general ester-handling precautions apply: use fume hoods for volatile reagents, wear nitrile gloves, and avoid skin contact. In case of exposure, follow standardized first-aid measures: rinse skin with soap/water for 15 minutes and consult a physician. Refer to Safety Data Sheets (SDS) for structurally similar compounds (e.g., 1,6-Diacetoxyhexane) for hazard extrapolation .

Advanced Research Questions

Q. How can catalytic systems be optimized for selective synthesis of this compound over competing isomers?

- Methodological Answer : Heterogeneous catalysts (e.g., immobilized lipases) or Lewis acids (e.g., ZnCl₂) may improve regioselectivity. Design experiments to test catalyst loading (5–10 mol%), solvent polarity (toluene vs. acetonitrile), and reaction time. Use kinetic studies (e.g., GC monitoring) to identify optimal conditions. Contrast results with analogous systems, such as the tandem catalytic conversion of sorbitol to 1,6-Diacetoxyhexane, where combined hetero-/homogeneous systems enhance yield .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, boiling point) of this compound?

- Methodological Answer : Discrepancies often stem from impurities or measurement techniques. Re-evaluate properties using standardized methods:

- Solubility : Use shake-flask assays with HPLC quantification.

- Boiling Point : Employ differential scanning calorimetry (DSC) under controlled pressure.

Cross-validate data with computational tools (e.g., NIST Chemistry WebBook for analogous esters) and publish full experimental details to enable peer verification .

Q. What advanced spectroscopic or computational methods can elucidate the conformational dynamics of this compound?

- Methodological Answer : Rotational isomerism can be studied via temperature-dependent ¹H NMR to observe coalescence of diastereotopic protons. Density Functional Theory (DFT) simulations (e.g., Gaussian software) model energy barriers between conformers. Pair these with variable-temperature IR to correlate spectral shifts with conformational changes .

Q. How can this compound serve as a precursor for functional materials, and what are the key challenges in scaling up reactions?

- Methodological Answer : Its diacetate groups make it a candidate for hydrolyzing to 2,5-hexanediol, a monomer for polyesters. Challenges include minimizing hydrolysis during storage (use anhydrous conditions) and optimizing catalytic depolymerization. Compare with industrial routes for 1,6-hexanediol derivatives, emphasizing solvent recovery and catalyst recyclability .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for analyzing yield variations in multi-step syntheses of this compound?

- Methodological Answer : Apply ANOVA to identify significant variables (e.g., catalyst type, temperature). Use Tukey’s HSD post-hoc tests for pairwise comparisons. Report effect sizes (e.g., Cohen’s d) and confidence intervals. For small datasets (<10 replicates), use non-parametric tests (Mann-Whitney U) .

Q. How should researchers document synthetic procedures to comply with journal reproducibility standards?

- Methodological Answer : Follow Beilstein Journal guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.